molecular formula C2H4S5 B1256961 1,2,3,4,5-Pentathiepane

1,2,3,4,5-Pentathiepane

Cat. No. B1256961
M. Wt: 188.4 g/mol
InChI Key: RBTUCNGNEMKWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5-pentathiepane is a pentathiepane.

Scientific Research Applications

Synthesis and Chemical Properties

Applications in Flavor and Chemistry

Conformational Analysis

The conformation of 1,2,3,4,5-Pentathiepane and related compounds has been studied using methods like dynamic NMR and semiempirical AM1 method. These studies reveal the chemical nonequivalence of naphthalene rings in pentathiepane derivatives and the stability of the chair form in these compounds (Y. Sugihara, H. Takeda, J. Nakayama, 1998), (G. Buemi, F. Zuccarello, A. Raudino, 1988).

Structural Analysis and Derivatives

The structure of 1,2,3,4,5-Pentathiepane has been analyzed through various methods, including vibrational spectra and X-ray crystallographic analysis. These studies help in understanding the molecular arrangement and chemical behavior of pentathiepane and its derivatives (C. P. Nash, W. K. Musker, Ada P.-J. Lam, 1988), (N. Nakata, N. Takeda, N. Tokitoh, 2003).

properties

Product Name

1,2,3,4,5-Pentathiepane

Molecular Formula

C2H4S5

Molecular Weight

188.4 g/mol

IUPAC Name

pentathiepane

InChI

InChI=1S/C2H4S5/c1-2-4-6-7-5-3-1/h1-2H2

InChI Key

RBTUCNGNEMKWGJ-UHFFFAOYSA-N

SMILES

C1CSSSSS1

Canonical SMILES

C1CSSSSS1

Origin of Product

United States

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